2'-Deoxyisoguanosine

Reverse Transcriptase Enzymatic Selectivity HIV Research

2'-Deoxyisoguanosine (iG) differs from canonical 2'-deoxyguanosine by transposition of the C2 carbonyl and C6 amino groups, creating a dynamic tautomeric equilibrium that enables orthogonal base pairing with isocytosine (isoC) and pH-independent triplex formation. This unique nucleoside analog is an essential building block for expanding the genetic alphabet, constructing semi-synthetic organisms, and developing novel nucleic acid diagnostics. Researchers rely on its temperature-dependent keto-enol tautomerism for probing polymerase fidelity, studying mutagenesis mechanisms, and identifying RT inhibitors that interfere with non-canonical substrate utilization.

Molecular Formula C10H13N5O4
Molecular Weight 267.24 g/mol
CAS No. 106449-56-3
Cat. No. B009890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyisoguanosine
CAS106449-56-3
Synonyms1,2-Dihydro-2-oxoadenosine
2'-deoxyisoguanosine
2-Hydroxyadenosine
crotonoside
isoguanosine
Molecular FormulaC10H13N5O4
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)CO)O
InChIInChI=1S/C10H13N5O4/c11-8-7-9(14-10(18)13-8)15(3-12-7)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1
InChIKeySWFIFWZFCNRPBN-KVQBGUIXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxyisoguanosine (CAS 106449-56-3): Technical Overview for Procurement in Nucleic Acid Research


2'-Deoxyisoguanosine (iG) is a structural isomer of the canonical nucleoside 2'-deoxyguanosine, characterized by a transposition of the C2 carbonyl and C6 amino groups on the purine base [1]. This seemingly minor modification results in a profoundly altered tautomeric equilibrium and hydrogen-bonding pattern, enabling non-canonical base pairing essential for synthetic biology and nucleic acid nanotechnology [2]. As a purine nucleoside analog, its primary scientific value lies not in conventional drug development but as a specialized building block for constructing orthogonal genetic systems, pH-independent triplexes, and purine-purine base pairs [3].

Why 2'-Deoxyisoguanosine Cannot Be Substituted with 2'-Deoxyguanosine or Other Common Analogs


Direct substitution of 2'-deoxyisoguanosine with its close structural analog, 2'-deoxyguanosine, is impossible for applications requiring orthogonal or non-canonical base pairing. The two are not functional equivalents; 2'-deoxyguanosine reliably forms standard Watson-Crick G-C base pairs, whereas 2'-deoxyisoguanosine exists in a dynamic tautomeric equilibrium that enables it to pair with thymine (T) in a Watson-Crick configuration at physiological temperatures and, crucially, with isocytosine (isoC) to form an orthogonal base pair [1]. This difference is not merely qualitative; it is the functional basis for its use in expanding the genetic alphabet. Similarly, substitution with other modified nucleosides like 7-deazaguanine or 8-aza-7-deazaguanine is not equivalent, as they exhibit different base-pairing specificities, glycosylation site recognition, and thermodynamic contributions to duplex stability [2].

2'-Deoxyisoguanosine (106449-56-3): Quantitative Differentiation in Enzymatic and Structural Applications


Enzymatic Recognition: 10x Higher Incorporation Efficiency by HIV-1 Reverse Transcriptase vs. DNA Polymerase α

2'-Deoxyisoguanosine triphosphate (d-isoGTP) is incorporated by HIV-1 reverse transcriptase (RT) with approximately 10-fold higher efficiency than by eukaryotic DNA polymerase α, a property that can be exploited in assays designed to differentiate between these enzymatic activities [1].

Reverse Transcriptase Enzymatic Selectivity HIV Research Nucleoside Triphosphates

Tautomerism-Dependent Base Pairing: Significant Enol Population at Physiological Temperatures

The base-pairing behavior of 2'-deoxyisoguanosine is directly linked to its tautomeric state. High-resolution structural analysis shows that at 2°C, the iG-T base pair predominantly adopts a wobble conformation (keto form), but as temperature increases, a second duplex form (enol form) becomes significantly populated, reaching approximately 40% at 40°C [1]. This dynamic equilibrium supports the formation of Watson-Crick iG-T pairs at physiological temperatures (37°C), a property not observed with the structurally fixed 2'-deoxyguanosine [1].

Tautomerism Base Pairing Structural Biology Mutation Research

pH-Independent Triplex Formation: Enables Neutral pH Stabilization vs. pH-Dependent Cytosine Protonation

In triplex-forming oligonucleotides (TFOs), replacing the protonated cytosine (dC+) in a dC+-dG-dC triad with 2'-deoxyisoguanosine results in intramolecular triplexes that are formed and stable under neutral pH conditions [1]. This is a direct and quantifiable advantage over canonical TFOs, which rely on the protonation of cytosine and therefore require acidic pH for stability, limiting their utility under physiological conditions [1].

Triplex DNA pH-Independent Oligonucleotide Therapeutics Gene Targeting

Functionalization Tolerance: Position-7 Modification Preferred for Maintaining Duplex Stability

When 2'-deoxyisoguanosine is used to construct purine-purine base pairs, its tolerance for chemical functionalization is highly position-dependent. Conjugation of side chains or clickable groups at the 8-position of isoguanine leads to DNA instability, whereas functionalization at the 7-position of the structurally related 8-aza-7-deaza-2'-deoxyisoguanosine is well-tolerated [1]. This defines a clear design rule for researchers seeking to functionalize these non-standard base pairs.

Click Chemistry DNA Functionalization Purine-Purine Base Pairs Nucleic Acid Chemistry

Cytostatic Potency: Low Antiproliferative Activity Relative to Therapeutic Nucleoside Analogs

In contrast to many nucleoside analogs developed as anticancer agents, 2'-deoxyisoguanosine exhibits low potency and specificity in inhibiting tumor cell growth. Its IC50 values for various tumor cell lines range from 0.5 mM to 2 mM, while normal cells show IC50 values from 1 mM to >4 mM [1]. This lack of differential cytotoxicity is comparable to other known telomerase inhibitors and defines its primary role not as a drug but as a research tool [1].

Cytotoxicity Antiproliferative Cancer Cell Lines Specificity

Chemical Stability: Base-Labile Protecting Group Required for Synthesis

A key derivative for preparing oligodeoxynucleotides containing 2'-deoxyisoguanosine is O2-diphenylcarbamoyl-N6-[(dimethylamino)ethylidene]-2'-deoxyisoguanosine. This protected nucleoside is extremely labile, with a half-life (t1/2) of only 3.5 minutes in 3% trichloroacetic acid (TCA), the standard reagent used for detritylation in solid-phase DNA synthesis [1]. This instability necessitates the use of alternative, milder deprotection conditions, a critical technical consideration for successful automated synthesis.

Oligonucleotide Synthesis Protecting Groups Chemical Stability Synthetic Biology

Optimal Application Scenarios for 2'-Deoxyisoguanosine in Research and Development


Expanding the Genetic Alphabet via Orthogonal Base Pairing

2'-Deoxyisoguanosine is a foundational component for constructing an expanded genetic alphabet. When paired with isocytosine (isoC), it forms a stable, orthogonal base pair that is efficiently replicated and transcribed by various polymerases. This application is directly supported by the compound's unique tautomeric equilibrium and its ability to form specific hydrogen-bonding patterns distinct from the canonical A-T and G-C pairs [1]. Researchers developing semi-synthetic organisms, aptamers with enhanced chemical diversity, or novel nucleic acid-based diagnostics should consider this as a critical building block.

Development of pH-Independent Triplex-Forming Oligonucleotides (TFOs)

A validated application for 2'-deoxyisoguanosine is as a replacement for protonated cytosine in triplex-forming oligonucleotides. This substitution enables the formation of stable triplexes under neutral, physiologically relevant pH conditions, overcoming a major hurdle for in vivo applications of antigene strategies [1]. This scenario is ideal for groups working on targeted gene regulation, site-specific DNA modification, or the development of therapeutic nucleic acids that function outside the acidic cellular compartments.

Probing Enzymatic Specificity of Reverse Transcriptases

The documented 10-fold higher incorporation efficiency of 2'-deoxyisoguanosine triphosphate by HIV-1 reverse transcriptase compared to eukaryotic DNA polymerase α provides a clear experimental handle [1]. This scenario is optimal for enzymologists and drug discovery teams developing assays to differentiate between viral and host polymerases, to study the mechanistic basis of RT fidelity and processivity, or to screen for RT inhibitors that interfere with non-canonical substrate utilization.

Studying Tautomerism-Driven Mutagenesis and DNA Damage

The quantifiable temperature-dependent shift from a keto to an enol tautomer, with the enol form reaching ~40% at 40°C, makes 2'-deoxyisoguanosine an exceptional model nucleoside for investigating the role of tautomerism in mutagenesis [1]. This application scenario is directly relevant to researchers studying oxidative DNA damage (as isoguanine is an oxidized adenine derivative), the molecular basis of spontaneous mutation, and the structural dynamics of damaged DNA.

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